
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is a synthetic steroidal compound. It is structurally related to progesterone and is known for its role in inducing oocyte maturation in various fish species. This compound is often used in scientific research due to its potent biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate typically involves the acetylation of 17,20b-Dihydroxypregn-4-en-3-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is widely used in scientific research due to its biological activities. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in inducing oocyte maturation in fish species.
Medicine: Investigated for its potential therapeutic applications in reproductive health.
Industry: Used in the production of steroidal pharmaceuticals and research chemicals.
Wirkmechanismus
The compound exerts its effects by binding to specific steroid receptors in the target cells. This binding triggers a cascade of molecular events that lead to the desired biological response. In the case of oocyte maturation, the compound interacts with receptors in the oocytes, leading to the activation of signaling pathways that promote maturation.
Vergleich Mit ähnlichen Verbindungen
- 17α,20β-Dihydroxyprogesterone
- 17α-Hydroxy-20β-dihydroprogesterone
- 4-Pregnene-17α,20β-diol-3-one
Comparison: 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is unique due to its specific acetate group, which can influence its biological activity and solubility. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in inducing oocyte maturation.
Eigenschaften
Molekularformel |
C23H34O4 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(27-15(2)24)23(26)12-9-20-18-6-5-16-13-17(25)7-10-21(16,3)19(18)8-11-22(20,23)4/h13-14,18-20,26H,5-12H2,1-4H3/t14-,18-,19+,20+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
ROAFEZZIAITNPZ-PKTXXXCRSA-N |
Isomerische SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
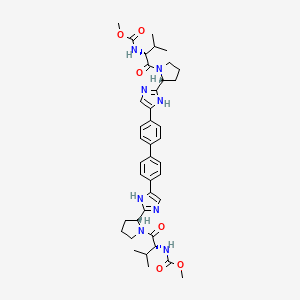



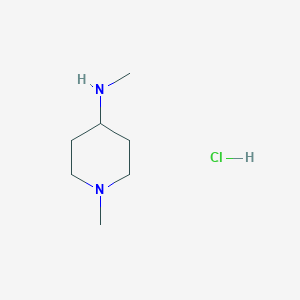
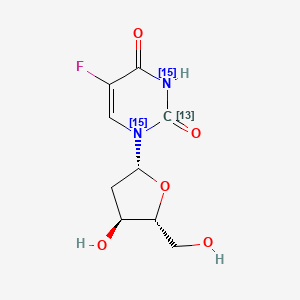

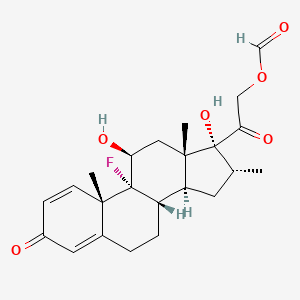
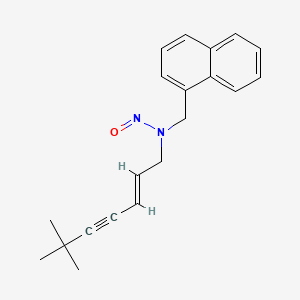
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)

